molecular formula C22H25N3O8 B14760534 Thalidomide-O-acetamido-C6-acid

Thalidomide-O-acetamido-C6-acid

Cat. No.: B14760534
M. Wt: 459.4 g/mol
InChI Key: WOLLRZHSUPHKGE-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C6-acid is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C6-acid involves the conjugation of thalidomide with an acetamido group and a C6 linker. The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group, such as an azide or an amine.

    Linker Attachment: A C6 linker is then attached to the activated thalidomide through a series of chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

    Acetamido Group Addition: Finally, an acetamido group is introduced to complete the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-C6-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be used for different therapeutic applications .

Scientific Research Applications

Thalidomide-O-acetamido-C6-acid has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-O-acetamido-C6-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The compound modulates various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .

Comparison with Similar Compounds

Uniqueness: Thalidomide-O-acetamido-C6-acid is unique due to its specific structure, which allows for targeted protein degradation through the PROTAC technology. This makes it a valuable tool in drug discovery and therapeutic applications .

Properties

Molecular Formula

C22H25N3O8

Molecular Weight

459.4 g/mol

IUPAC Name

7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptanoic acid

InChI

InChI=1S/C22H25N3O8/c26-16-10-9-14(20(30)24-16)25-21(31)13-6-5-7-15(19(13)22(25)32)33-12-17(27)23-11-4-2-1-3-8-18(28)29/h5-7,14H,1-4,8-12H2,(H,23,27)(H,28,29)(H,24,26,30)

InChI Key

WOLLRZHSUPHKGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCC(=O)O

Origin of Product

United States

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